molecular formula C14H34N4O8 B12702017 acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine CAS No. 52668-84-5

acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine

Cat. No.: B12702017
CAS No.: 52668-84-5
M. Wt: 386.44 g/mol
InChI Key: NZQPPSUFJMQWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine is a complex organic compound with the molecular formula C18H42N4O12. This compound is known for its unique structure, which includes multiple amino groups and an acetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine typically involves the reaction of tetraethylenepentamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to achieve optimal yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using standard industrial techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. Its multiple amino groups allow it to act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tetraethylenepentamine (TEPA): Similar in structure but lacks the acetic acid moiety.

    Triethylenetetramine (TETA): Contains fewer amino groups and has different chemical properties.

    Ethylenediamine: A simpler compound with only two amino groups.

Uniqueness

Acetic acid;N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine is unique due to its combination of multiple amino groups and an acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications .

Properties

CAS No.

52668-84-5

Molecular Formula

C14H34N4O8

Molecular Weight

386.44 g/mol

IUPAC Name

acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C6H18N4.4C2H4O2/c7-1-3-9-5-6-10-4-2-8;4*1-2(3)4/h9-10H,1-8H2;4*1H3,(H,3,4)

InChI Key

NZQPPSUFJMQWSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(CNCCNCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.